2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid
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Overview
Description
2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid: is a heterocyclic compound with a five-membered thiophene ring containing a sulfur atom (C₄H₄S). Thiophene derivatives have captured the interest of scientists due to their potential as biologically active compounds. These compounds find applications in various fields, including industrial chemistry, material science, and pharmacology .
Preparation Methods
Several synthetic routes lead to thiophene derivatives. Notably, condensation reactions play a significant role:
Gewald Reaction: In this method, sulfur reacts with an α-methylene carbonyl compound and an α-cyano ester, resulting in aminothiophene derivatives.
Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.
Fiesselmann Reaction: and Hinsberg Synthesis are other typical methods for synthesizing thiophene derivatives.
Chemical Reactions Analysis
2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions vary based on the reaction conditions and substituents.
Scientific Research Applications
This compound has diverse applications:
Medicine: Some thiophene derivatives exhibit anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.
Industrial Chemistry: Thiophene derivatives serve as corrosion inhibitors.
Material Science: They contribute to organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The precise mechanism by which 2-Amino-4-(pyridin-2-yl)thiophene-3-carboxylic acid exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its pharmacological properties.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of this compound.
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-amino-4-pyridin-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-9-8(10(13)14)6(5-15-9)7-3-1-2-4-12-7/h1-5H,11H2,(H,13,14) |
InChI Key |
PMDGVYQDECNRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=C2C(=O)O)N |
Origin of Product |
United States |
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